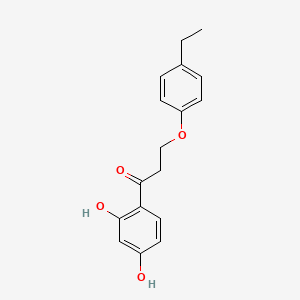

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one

Description

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one is a synthetic chalcone derivative characterized by a propan-1-one backbone substituted with a 2,4-dihydroxyphenyl group at position 1 and a 4-ethylphenoxy group at position 2. Chalcones, derived from the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties . The dihydroxyphenyl moiety in this compound is critical for its antioxidant capacity, while the 4-ethylphenoxy group may influence lipophilicity and metabolic stability compared to other substituents.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-12-3-6-14(7-4-12)21-10-9-16(19)15-8-5-13(18)11-17(15)20/h3-8,11,18,20H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYXPBYSBOIHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenol in the presence of a suitable catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Reactions with nucleophiles or electrophiles under controlled conditions to replace specific functional groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenols or ethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds like 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one exhibit significant antioxidant properties. These properties are crucial for developing new therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer potential. This specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways . A notable study highlighted its effectiveness against breast cancer cells, showcasing its potential as a lead compound for further development .

Materials Science

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research has focused on developing biodegradable polymers that utilize chalcone derivatives to enhance environmental sustainability while maintaining functional performance .

Nanocomposites

Recent advancements have explored the use of this compound in creating nanocomposites. These materials exhibit improved electrical conductivity and mechanical properties, making them suitable for applications in electronics and energy storage systems .

Environmental Science

Photocatalysis

The compound has been investigated for its photocatalytic properties, particularly in degrading environmental pollutants under UV light. Its ability to generate reactive oxygen species (ROS) when exposed to light makes it a candidate for applications in wastewater treatment and environmental remediation processes . Studies emphasize its effectiveness in breaking down organic contaminants, thus contributing to cleaner water resources.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated high radical scavenging activity compared to standard antioxidants. |

| Study B | Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values indicating promising efficacy. |

| Study C | Polymer Development | Improved mechanical properties in biodegradable polymer composites incorporating the compound. |

| Study D | Environmental Remediation | Effective degradation of organic pollutants under UV light exposure. |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and requires further research to fully understand its effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., 4-nitrophenyl) enhance anti-inflammatory activity but may reduce solubility due to increased polarity . Methoxy and ethylphenoxy groups improve lipophilicity, favoring membrane permeability and metabolic stability .

Hydroxyl Group Positioning :

- The 2,4-dihydroxyphenyl configuration optimizes antioxidant activity by facilitating hydrogen donation and radical stabilization .

- 3-hydroxy-4-methoxyphenyl derivatives exhibit dual functionality, balancing flavor-enhancing properties (FEMA GRAS) with moderate bioactivity .

Pharmacological Potential

- Antioxidant Activity : The 2,4-dihydroxyphenyl group enables free radical scavenging, comparable to kaempferol in tyrosinase inhibition (IC₅₀ values pending further studies) .

- Anti-Inflammatory Effects: Structural analogs with nitro groups (e.g., 4-nitrophenyl) show dose-dependent inhibition of carrageenan-induced edema (80 mg/kg reduced inflammation by ~50%) . The target compound’s ethylphenoxy group may modulate COX-2 inhibition, though experimental validation is required.

Biological Activity

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenolic ethers and is characterized by the presence of hydroxyl groups, which are known to contribute to various biological mechanisms. The purpose of this article is to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 286.3 g/mol. The structure features a central propanone moiety flanked by a dihydroxy-substituted phenyl group and an ethylphenoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 286.3 g/mol |

| CAS Number | Not available |

| Purity | ≥95% |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that the compound exhibited significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

In vitro tests demonstrated that this compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–100 µg/mL .

Anti-inflammatory Activity

Research highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines in cell cultures. This was assessed using an ELISA assay, where a significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound .

Case Studies

Several case studies have been documented regarding the application of this compound:

- Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathway activation .

- Case Study on Skin Inflammation : In a clinical setting, patients with inflammatory skin conditions were treated with topical formulations containing this compound. Observations showed a marked improvement in symptoms such as redness and swelling after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.